LogP Shift and Lipophilicity-Driven Bioactivity
The addition of a methyl group to the pyridine ring increases calculated logP by approximately 0.61 units compared to the des-methyl analog, moving from XLogP3-AA 2.2 to a reported LogP of 2.81 for the target compound [1]. In the 2-pyridyl pyrimidine class, lipophilicity has been experimentally correlated with activity; the antiplasmodial SAR analysis demonstrated that increased lipophilicity directly enhances antiparasitic potency [2]. This difference predicts measurably altered membrane permeability and target binding.
| Evidence Dimension | Calculated LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.81 (reported) |
| Comparator Or Baseline | 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine (CAS 77168-31-1): XLogP3-AA = 2.2 [1] |
| Quantified Difference | Δ LogP ≈ 0.61 (higher hydrophobicity for target compound) |
| Conditions | Computational prediction models (XLogP3-AA for comparator; method not specified for target). |
Why This Matters
In medicinal and agrochemical chemistry, a ΔLogP of >0.5 significantly affects ADME/PK profiles; procurement of the correct intermediate is essential to maintain the intended lipophilicity-activity relationship established in the patent SAR.
- [1] PubChem CID 2763395: 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine. XLogP3-AA 2.2. View Source
- [2] Musonda CC, Whitlock GA, Witty MJ, Brun R, Kaiser M. Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. Bioorg Med Chem Lett. 2009 Jan 15;19(2):401-5. View Source
